molecular formula C17H33N B12539586 Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- CAS No. 685088-25-9

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)-

Cat. No.: B12539586
CAS No.: 685088-25-9
M. Wt: 251.5 g/mol
InChI Key: VZPLUGRAJIOAOG-UHFFFAOYSA-N
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Description

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- is a chemical compound that belongs to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of an ethyl group and four methyl groups attached to a cyclohexyl ring, which is further connected to the piperidine ring. Piperidine derivatives are widely used in the pharmaceutical industry due to their significant biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the use of esters of 3-oxocarboxylic acid instead of aldehyde can result in a product containing multiple stereocenters. The resulting piperidinol undergoes dehydration in an acidic environment to form the desired piperidine derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and amination, which are commonly employed in the synthesis of piperidine derivatives .

Chemical Reactions Analysis

Types of Reactions

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, reduction may produce alcohols or amines, and substitution reactions may result in various substituted piperidine derivatives .

Scientific Research Applications

Piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- involves its interaction with specific molecular targets and pathways. For instance, it may interact with enzymes, receptors, or ion channels, leading to modulation of their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- include other piperidine derivatives such as:

Uniqueness

The uniqueness of piperidine, 1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)- lies in its specific structural features, such as the presence of an ethyl group and four methyl groups on the cyclohexyl ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

685088-25-9

Molecular Formula

C17H33N

Molecular Weight

251.5 g/mol

IUPAC Name

1-(1-ethyl-3,3,5,5-tetramethylcyclohexyl)piperidine

InChI

InChI=1S/C17H33N/c1-6-17(18-10-8-7-9-11-18)13-15(2,3)12-16(4,5)14-17/h6-14H2,1-5H3

InChI Key

VZPLUGRAJIOAOG-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(CC(C1)(C)C)(C)C)N2CCCCC2

Origin of Product

United States

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